molecular formula C6H5BrN2O B1376903 1-(5-Bromopyrimidin-4-yl)ethanone CAS No. 1245643-85-9

1-(5-Bromopyrimidin-4-yl)ethanone

Cat. No.: B1376903
CAS No.: 1245643-85-9
M. Wt: 201.02 g/mol
InChI Key: WQUHHYJBSJJZQU-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-4-yl)ethanone is a heterocyclic organic compound with the molecular formula C6H5BrN2O. It is characterized by a bromine atom attached to the pyrimidine ring, which is further connected to an ethanone group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Scientific Research Applications

1-(5-Bromopyrimidin-4-yl)ethanone has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopyrimidin-4-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of pyrimidine derivatives. For instance, starting with 5-bromopyrimidine, the compound can be synthesized by reacting it with ethanone under controlled conditions . The reaction typically involves the use of solvents such as dimethylformamide (DMF) and catalysts like sodium azide .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the context .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyrimidin-4-yl)ethanone is unique due to its specific bromine substitution pattern and the presence of the ethanone group. This unique structure allows it to interact with different molecular targets compared to its analogs, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(5-bromopyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUHHYJBSJJZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743871
Record name 1-(5-Bromopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-85-9
Record name Ethanone, 1-(5-bromo-4-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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